molecular formula C12H15BrO3 B6172785 methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate CAS No. 1415324-22-9

methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

Cat. No. B6172785
CAS RN: 1415324-22-9
M. Wt: 287.1
InChI Key:
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Description

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate (MBPMP) is an organic compound that has been studied extensively for its potential applications in a wide range of scientific research applications. MBPMP is a brominated phenoxyalkanoate ester, and is a key intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of a variety of drugs, polymers additives, and other materials. In addition, MBPMP has been studied for its potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has been studied extensively for its potential applications in a wide range of scientific research applications. It has been used in the synthesis of a variety of drugs, polymers additives, and other materials. In addition, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has been studied for its potential applications in the fields of biochemistry and physiology. It has been used in the synthesis of polymeric materials, such as polyurethanes, polycarbonates, and polyesters. In addition, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has been used in the synthesis of a variety of drugs, including anticancer agents, anti-inflammatory agents, and anticonvulsants.

Mechanism of Action

The mechanism of action of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is not fully understood. However, it is believed that the bromine atom of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate binds to a variety of biological targets, such as enzymes, receptors, and transporters. The binding of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate to these targets is thought to alter the activity of the target, leading to the desired biological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate have been studied extensively. In general, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has been found to have a variety of effects on biochemical and physiological processes. For example, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and modulate the activity of certain enzymes. In addition, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has been found to have antioxidant, anti-apoptotic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate in laboratory experiments has several advantages and limitations. One advantage of using methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is that it is relatively easy to synthesize and is relatively stable. Additionally, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate can be used in a wide range of experiments, including biochemical and physiological studies. However, there are some limitations to the use of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate in laboratory experiments. For example, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is toxic, and it is important to use it in a controlled environment. Additionally, methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is not very soluble in water, and it is important to use a suitable solvent for the reaction.

Future Directions

There are a number of potential future directions for the study of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate. One potential direction is to further investigate the biochemical and physiological effects of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate. Additionally, further research could be conducted to determine the mechanism of action of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate and to explore the potential therapeutic applications of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate. Additionally, further research could be conducted to investigate the potential toxicity of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate and to develop methods to reduce its toxicity. Finally, further research could be conducted to develop methods to optimize the synthesis of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate and to improve its solubility in aqueous solutions.

Synthesis Methods

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate can be synthesized from methyl 2-bromo-2-methylpropanoate and 3-(bromomethyl)phenol. The reaction is carried out in an aqueous solution at a temperature of approximately 80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction takes place in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide. The reaction is complete after a few hours, and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate involves the reaction of 3-(bromomethyl)phenol with methyl 2-bromo-2-methylpropanoate in the presence of a base to form the desired product.", "Starting Materials": [ "3-(bromomethyl)phenol", "methyl 2-bromo-2-methylpropanoate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 3-(bromomethyl)phenol to a reaction flask", "Add methyl 2-bromo-2-methylpropanoate to the reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

1415324-22-9

Product Name

methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

Molecular Formula

C12H15BrO3

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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